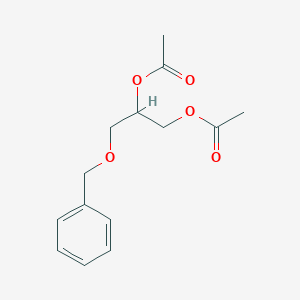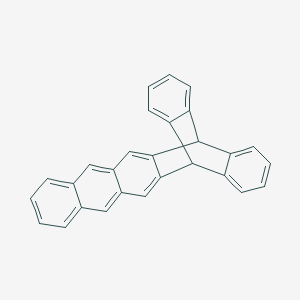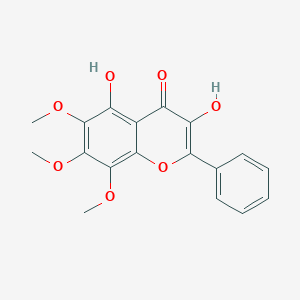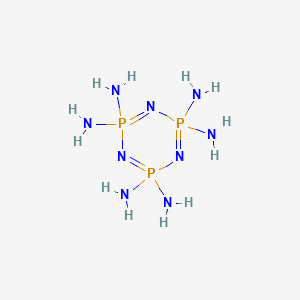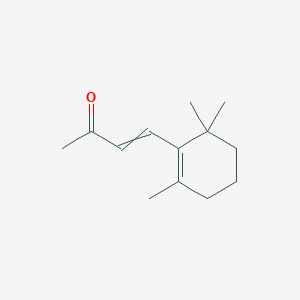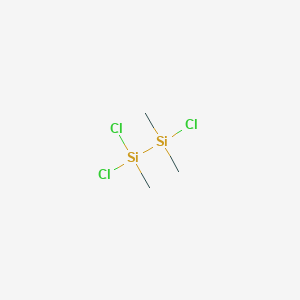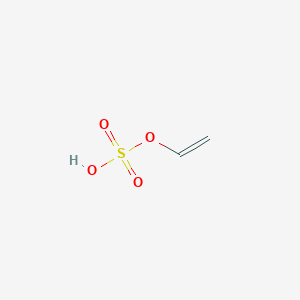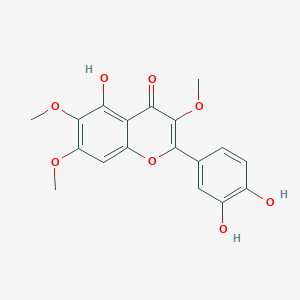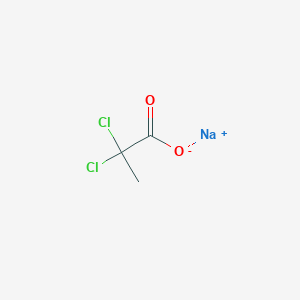
Sodium 2,2-dichloropropionate
Übersicht
Beschreibung
Synthesis Analysis
- The synthesis of sodium-based compounds often involves complex reactions where sodium cations interact with various anions. For instance, in the synthesis of sodium 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, sodium cations are coordinated by nitrogen and oxygen atoms, forming layers of ions (El‐Hiti et al., 2018).
Molecular Structure Analysis
- Studies on similar sodium salts show intricate molecular structures. For example, the sodium 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate features dihedral angles between adjacent groups in its anion, with sodium cations coordinating with nitrogen and oxygen atoms (El‐Hiti et al., 2018).
Chemical Reactions and Properties
- Sodium salts often exhibit unique chemical reactions. For example, sodium chlorate, a related compound, demonstrates optical activity in its crystal form and undergoes chiral symmetry breaking under specific conditions (Kondepudi et al., 1990).
Physical Properties Analysis
- The physical properties of sodium compounds can be complex. Sodium chlorite, for instance, is described as a moderately strong oxidizing agent, stable in solid form, and highly soluble in water (Taylor et al., 1940).
Chemical Properties Analysis
- Sodium salts display a range of chemical properties. For example, sodium 2-chloropropionate, closely related to 2,2-dichloropropionate, affects metabolic processes like blood lactate and pyruvate levels in animal studies (Ribes et al., 1981).
Wissenschaftliche Forschungsanwendungen
Herbicide and Environmental Impact : Sodium 2,2-dichloropropionate is primarily used as an herbicide, particularly in the form of its sodium salt. It has been shown to be non-carcinogenic in animal studies and is characterized by a colorless liquid form with an acrid odor, or as a white to off-white powder when in its sodium salt form (Malaie & Malaie, 2013).
Effects on Biochemical Processes in Animals : Research on dogs has indicated that sodium 2-chloropropionate, a related compound, can reduce blood lactate and pyruvate levels without significantly altering blood glucose levels. This suggests potential medical applications in the treatment of hyperlactatemia or lactic acidosis (Ribes et al., 1981).
Impact on Soil Microorganisms : Sodium 2,2-dichloropropionate has been observed to stimulate the multiplication of bacteria, molds, and actinomycetes in soil. It can be degraded by certain soil bacteria, leading to changes in pH and chloride ion release in the environment (Magee, 1958).
Corrosion Impact on Agricultural Equipment : Laboratory tests have shown that aqueous solutions of Dalapon sodium salt have little effect on the materials used in agricultural field sprayers, indicating its practical usability in agriculture without significant equipment corrosion (Kelly et al., 1956).
Effect on Nitrite-Oxidizing Bacteria : Studies have demonstrated that sodium 2,2-dichloropropionic acid, at concentrations up to 700 ppm, has little effect on nitrite oxidation by soil bacteria, suggesting minimal disruption to certain soil biochemical processes (Mayeux & Colmer, 1962).
Application in Controlled Release Formulations : Research on mesoporous silica nanoparticles suggests that these can be used for controlled release formulations of herbicides like Dalapon, potentially reducing environmental impact (Cao et al., 2017).
Disinfection By-Product in Potable Water : Dalapon has been identified as a disinfection by-product in potable water, with potential regulatory implications due to its herbicidal nature (Hawker et al., 2011).
Responses in Plant Metabolism : Dalapon has been shown to affect the soluble protein content and enzymatic activity in the needles of spruce seedlings, indicating its influence on plant metabolism (Tonecki, 1975).
Safety And Hazards
Eigenschaften
IUPAC Name |
sodium;2,2-dichloropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O2.Na/c1-3(4,5)2(6)7;/h1H3,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEFQWNXOUGDJR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])(Cl)Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
75-99-0 (Parent) | |
| Record name | Dalapon-sodium [BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5024001 | |
| Record name | Dalapon-sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2,2-dichloropropionate | |
CAS RN |
127-20-8 | |
| Record name | Dalapon-sodium [BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2,2-dichloro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dalapon-sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2,2-dichloropropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DALAPON-SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAQ365WW9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




